3-methyl-5-propyl-1H-1,2,4-triazole
Description
3-Methyl-5-propyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl and propyl groups at positions 3 and 5, respectively. This compound belongs to the triazole family, which is widely studied for its diverse pharmacological and material science applications due to its stability, hydrogen-bonding capacity, and tunable electronic properties. Characterization typically employs elemental analysis, NMR (¹H, ¹³C), IR spectroscopy, and crystallographic tools such as SHELX or ORTEP-3 .
Properties
IUPAC Name |
5-methyl-3-propyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-4-6-7-5(2)8-9-6/h3-4H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXIQIFBAFZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of propylhydrazine with methyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-5-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Triazoles, including 3-methyl-5-propyl-1H-1,2,4-triazole, exhibit significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles are effective against various pathogens:
The compound has been shown to possess broad-spectrum activity comparable to conventional antibiotics and antifungal agents. The structural features of triazoles allow for modifications that enhance their bioactivity.
Anticancer Properties
Triazoles have also been investigated for their potential in cancer therapy. For instance, compounds with a triazole core have demonstrated anticancer activity through various mechanisms:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Inhibition of tumor growth via apoptosis induction | |
| This compound | Lung Cancer | Induction of cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Agricultural Applications
Fungicides and Herbicides
The agricultural sector has recognized the utility of triazoles as fungicides and herbicides. Recent studies highlight the effectiveness of triazole derivatives in protecting crops from fungal infections:
| Compound | Target Fungal Pathogen | Effectiveness | Reference |
|---|---|---|---|
| This compound | Fusarium graminearum | Significant reduction in disease incidence | |
| This compound | Botrytis cinerea | Effective at low concentrations |
These applications are crucial in managing crop diseases and enhancing agricultural productivity.
Material Science Applications
Corrosion Inhibition
Triazoles are also noted for their effectiveness as corrosion inhibitors in various industrial applications. The ability of triazoles to form stable complexes with metal ions makes them valuable in protecting metals from corrosion:
| Material | Corrosion Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| Steel | Acidic Solutions | Up to 90% | |
| Copper | Saltwater | Significant reduction |
These properties are leveraged in the development of protective coatings and treatments for metal surfaces.
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang et al. evaluated the antibacterial efficacy of various triazole derivatives against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and gentamicin .
Case Study 2: Agricultural Impact
In agricultural trials assessing the efficacy of triazole fungicides on wheat crops affected by Fusarium species, it was found that application of this compound significantly decreased disease severity and improved yield outcomes .
Mechanism of Action
The mechanism of action of 3-methyl-5-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it effective in binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-methyl-5-propyl-1H-1,2,4-triazole can be contextualized against related triazole derivatives, as outlined below:
Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives
Key Comparisons
Substituent Effects on Reactivity and Bioactivity Methyl/Propyl vs. Ethyl/Thiol Groups: The methyl and propyl substituents in the target compound likely enhance lipophilicity compared to ethyl or thiol-containing analogs (e.g., 4-amino-3-ethyl-5-mercapto-1,2,4-triazole). This difference may influence membrane permeability in biological systems, though antimicrobial activity data for the target compound is absent in the evidence . Thiol vs. Pyrazole Hybrids: Derivatives with thiol groups (e.g., 5-mercapto-triazoles) exhibit metal-coordination capabilities, forming complexes with Sn(IV) for antimicrobial applications. In contrast, pyrazole-triazole hybrids (e.g., 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-triazole) prioritize antioxidant activity due to radical scavenging moieties .
Synthetic Pathways Catalyst Dependency: The use of InCl₃ in alkylation reactions (e.g., 3-(substituted methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-triazoles) contrasts with acid-catalyzed Schiff base formations in amino-mercapto derivatives. Catalyst choice impacts yield and purity, as seen in high-purity Schiff bases synthesized with concentrated H₂SO₄ .
These tools confirm geometries (e.g., trigonal bipyramidal vs. octahedral) critical for understanding coordination chemistry .
Applications
- Antimicrobial vs. Antioxidant Focus : Ethyl/propyl-thiol triazoles are tailored for antimicrobial use, whereas pyrazole hybrids or brominated derivatives (e.g., 3-bromo-5-methyl-1-(3-phenylpropyl)-triazole) serve as intermediates in drug synthesis .
Research Findings and Implications
- Synthetic Optimization : Propyl groups may require tailored catalysts (e.g., InCl₃) for efficient alkylation, as seen in related trimethoxyphenyl derivatives .
- Characterization Gaps : Further studies using NMR (including ²⁹Si/¹¹⁹Sn for metal complexes) and crystallography are needed to fully elucidate the compound’s properties .
Biological Activity
3-Methyl-5-propyl-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. Triazoles are recognized for their antimicrobial, anti-inflammatory, and anticancer activities among others.
The biological activity of this compound can be attributed to its ability to form non-covalent interactions with enzymes and receptors. These interactions can inhibit enzymatic activity or modulate receptor functions, impacting various biochemical pathways:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting metabolic pathways and cellular processes.
- Receptor Modulation : They can bind to specific receptors, altering signaling pathways that influence cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens:
| Pathogen | Activity (MIC) |
|---|---|
| Candida albicans | MIC 0.0156 μg/mL |
| Staphylococcus aureus | MIC 0.25–2 μg/mL |
| Escherichia coli | MIC values comparable to standard antibiotics |
In comparative studies with other triazoles, it was found that this compound has a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Case Study:
In a study involving new triazole derivatives containing propanoic acid moiety:
- Compounds tested : 3a–3g
- Results : Compounds exhibited low toxicity (viability >94%) and significant anti-inflammatory effects at specific concentrations .
Anticancer Activity
The anticancer properties of triazoles are also noteworthy. Research indicates that these compounds may induce apoptosis in cancer cells through multiple mechanisms:
- Caspase Activation : Induction of caspase-dependent apoptosis.
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancerous cells.
Q & A
Q. How can the synthesis of 3-methyl-5-propyl-1H-1,2,4-triazole be optimized for high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Precursor Selection : Use 3-amino-1,2,4-triazole derivatives as starting materials, with propyl groups introduced via alkylation or nucleophilic substitution .
- Reaction Conditions : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) improves reaction efficiency and reduces side products compared to conventional heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity. Monitor progress via thin-layer chromatography (TLC) .
- Yield Maximization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of propylating agent) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify protons and carbons in the triazole ring (δH ~8–9 ppm for NH; δC ~150–160 ppm for triazole carbons) and alkyl substituents (propyl: δH 0.9–1.6 ppm; δC 10–25 ppm) .
- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 55.8%, H: 8.7%, N: 35.5%) .
Advanced Research Questions
Q. How can tautomeric forms of this compound be resolved during structural analysis?
Methodological Answer:
- 2D-NMR (NOESY/ROESY) : Detect through-space interactions between NH protons and adjacent substituents to identify dominant tautomers .
- X-ray Crystallography : Use SHELXL for refinement to determine precise bond lengths and angles, distinguishing 1H vs. 4H tautomeric states .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers and corroborate experimental data .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time to minimize variability .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., fluconazole for antifungal assays) to validate IC₅₀ values .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .
Q. What are the best practices for crystallographic refinement of this compound derivatives?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (C, N, O) and hydrogen positions .
- Software Tools : SHELXL for small-molecule refinement; ORTEP-III for thermal ellipsoid visualization .
- Validation : Check R-factors (R₁ < 5%), residual electron density (<0.3 eÅ⁻³), and ADP consistency to ensure model accuracy .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of dust/aerosols .
- Waste Disposal : Collect contaminated materials in sealed containers for incineration (≥1200°C) to prevent environmental release .
- Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Microwave Synthesis
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 100–150°C | |
| Reaction Time | 20–30 min | |
| Solvent | Ethanol/Water (3:1) | |
| Catalyst | K₂CO₃ or NaH |
Q. Table 2: Safety Thresholds for Laboratory Handling
| Hazard | Exposure Limit | Mitigation |
|---|---|---|
| Skin Irritation | Avoid direct contact | Nitrile gloves |
| Inhalation Risk | <1 mg/m³ | Fume hoods |
| Aquatic Toxicity | LC₅₀ < 1 mg/L | Secure disposal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
